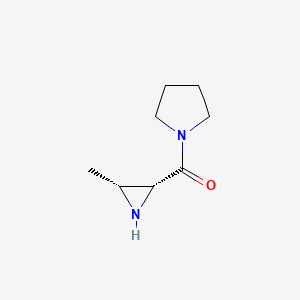

((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone

Description

((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound featuring both aziridine and pyrrolidine rings

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

[(2R,3R)-3-methylaziridin-2-yl]-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C8H14N2O/c1-6-7(9-6)8(11)10-4-2-3-5-10/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 |

InChI Key |

HXWVNYUBMSASCA-RNFRBKRXSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](N1)C(=O)N2CCCC2 |

Canonical SMILES |

CC1C(N1)C(=O)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of ((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the aziridine ring: This can be achieved through the reaction of an appropriate epoxide with an amine under basic conditions.

Introduction of the pyrrolidine ring: This step involves the cyclization of a suitable precursor, often through nucleophilic substitution reactions.

Coupling of the two rings: The final step involves the coupling of the aziridine and pyrrolidine rings, often through the use of coupling reagents such as carbodiimides or phosphonium salts.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the aziridine ring and the formation of corresponding amines and alcohols.

Scientific Research Applications

((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.

Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

Industrial Applications: The compound is explored for its potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:

Aziridine derivatives: These compounds share the aziridine ring but differ in their substituents and overall structure.

Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are often used in similar applications.

Beta-lactams: These compounds also feature a strained ring system and are widely studied for their antibiotic properties.

The uniqueness of ((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone lies in its combination of both aziridine and pyrrolidine rings, which imparts distinct chemical and biological properties.

Biological Activity

((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone, also known by its CAS number 240805-37-2, is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both aziridine and pyrrolidine moieties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 154.21 g/mol

- CAS Number : 240805-37-2

- Chemical Structure :

- SMILES: C[C@H]1N[C@H]1C(N1CCCC1)=O

- InChIKey: HXWVNYUBMSASCA-RNFRBKRXSA-N

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the aziridine ring suggests potential reactivity with nucleophiles, which may lead to the modulation of enzyme activities or receptor interactions. The pyrrolidine component is known for its role in enhancing bioavailability and stability of pharmacologically active compounds.

Therapeutic Potential

Research indicates that this compound may exhibit several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that ((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone may inhibit cancer cell proliferation. It has shown promise in vitro against certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : The compound's structure allows it to cross the blood-brain barrier, which could make it a candidate for treating neurodegenerative diseases. Studies are ongoing to evaluate its efficacy in models of neurodegeneration.

- Antimicrobial Properties : Initial screenings have indicated that this compound possesses antibacterial activity against specific strains of bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of ((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.